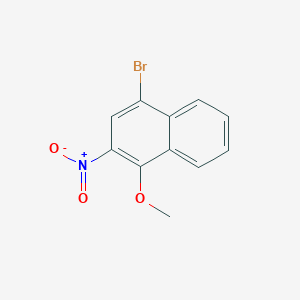

4-Bromo-1-methoxy-2-nitronaphthalene

Description

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

4-bromo-1-methoxy-2-nitronaphthalene |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11-8-5-3-2-4-7(8)9(12)6-10(11)13(14)15/h2-6H,1H3 |

InChI Key |

XXWAJUWJZUSKAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Methoxy-2-nitronaphthalene (CAS 4900-62-3)

- Key Difference : Lacks the bromine substituent at position 4.

- Impact: Reduced molecular weight (278.11 g/mol vs. 357.13 g/mol for the brominated analog). Limited utility in metal-catalyzed cross-couchers due to the absence of bromine.

- Synthesis : Derived from nitration of 1-methoxynaphthalene, as suggested by upstream reagents like 2-nitro-1-naphthol and dimethyl sulfate .

1-Bromo-2-methoxynaphthalene (CAS 3401-47-6)

- Key Difference : Lacks the nitro group at position 2.

- Impact: Electron-rich aromatic system due to the methoxy group, favoring electrophilic substitutions (e.g., sulfonation or halogenation). Bromine at position 1 may alter regioselectivity in further reactions compared to position 4 in the target compound.

Substituent Position and Molecular Geometry

(8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone

- Key Differences :

- Additional methoxy group at position 7 and a 4-chlorobenzoyl moiety.

- Bromine at position 8 instead of 4.

- Impact: Increased steric bulk reduces solubility in non-polar solvents. X-ray diffraction studies reveal intermolecular hydrogen bonding involving carbonyl and methoxy groups, influencing crystal packing . The benzoyl group introduces π-π stacking interactions absent in 4-bromo-1-methoxy-2-nitronaphthalene.

Research Findings and Structural Insights

- Crystallography : SHELX software is widely used for refining crystal structures of substituted naphthalenes. For example, the compound in exhibits hydrogen bonds between methoxy oxygen and adjacent aromatic hydrogens, a feature likely relevant to this compound’s packing behavior.

- Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the ring, directing incoming electrophiles to positions ortho/para to the methoxy group. This contrasts with bromine’s weaker deactivation, which permits meta-directed substitutions.

Q & A

What are the optimal synthetic routes for preparing 4-Bromo-1-methoxy-2-nitronaphthalene with high regioselectivity?

Basic Research Question

Methodological Answer:

Synthesis typically involves sequential functionalization of the naphthalene core. Key steps include:

- Bromination : Use electrophilic aromatic substitution (EAS) with Br₂/FeBr₃, leveraging the methoxy group’s para-directing effect to position bromine at the 4-position.

- Nitration : Introduce the nitro group at the 2-position via mixed acid (HNO₃/H₂SO₄), where the methoxy group’s meta-directing effect dominates.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Considerations : Monitor reaction temperature (0–5°C for bromination; 50°C for nitration) to minimize side reactions. Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2 equiv Br₂ for bromination) .

How can spectroscopic and crystallographic methods confirm the structure of this compound?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. The methoxy group (~δ 3.9 ppm in ¹H NMR) deshields adjacent aromatic protons. Nitro and bromo groups induce distinct splitting patterns.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, related brominated methoxy-naphthalene derivatives (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) have been resolved with R-factors < 0.07 .

- Mass Spectrometry : Confirm molecular weight (M⁺ at m/z 292) via high-resolution ESI-MS.

What in vitro assays are appropriate for evaluating the antitumor potential of this compound derivatives?

Advanced Research Question

Methodological Answer:

- MTT Cytotoxicity Assay : Test derivatives against cancer cell lines (e.g., HepG-2, MCF-7). IC₅₀ values < 10 µM (comparable to doxorubicin) indicate potency. In related naphthalene hybrids, compounds 3c and 3h showed IC₅₀ values of 2.8 µM and 3.1 µM, respectively .

- COX-2 Selectivity Assay : Measure inhibition of cyclooxygenase-2 using fluorometric kits. Derivatives with selectivity indices > 5 (vs. COX-1) are candidates for anti-inflammatory applications .

How do computational tools enhance understanding of structure-activity relationships for this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, tubulin). For example, naphthalene hybrids with methoxy and nitro groups showed strong hydrophobic interactions with COX-2’s active site (binding energy < −9 kcal/mol) .

- PASS Software : Predict biological activities (e.g., antitumor, antiviral) based on structural fingerprints. Validate predictions with experimental assays to refine synthetic priorities .

What strategies mitigate purification challenges due to solubility limitations?

Basic Research Question

Methodological Answer:

- Solvent Selection : Use ethanol/water mixtures for recrystallization, leveraging slight alcohol solubility (e.g., 1 g/8 mL ethanol) .

- Chromatography : Optimize mobile phase (e.g., 10:1 hexane:ethyl acetate) to resolve nitro/bromo isomers. Monitor fractions via TLC (Rf ~0.4 in same solvent system).

How to assess photostability under conditions relevant to pharmacological applications?

Advanced Research Question

Methodological Answer:

- Accelerated Light Testing : Expose the compound to UV-Vis light (λ = 300–800 nm) in a photoreactor. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generated under light, which correlates with photostability. Related naphthalene derivatives degrade < 10% over 48 hrs under controlled conditions .

What toxicological profiling methods are recommended for preclinical evaluation?

Advanced Research Question

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100. Negative results (revertant colonies < 2x control) indicate low genotoxic risk.

- In Vivo Acute Toxicity : Administer graded doses (10–100 mg/kg) to rodent models. Monitor organ histopathology and serum biomarkers (ALT, AST) for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.